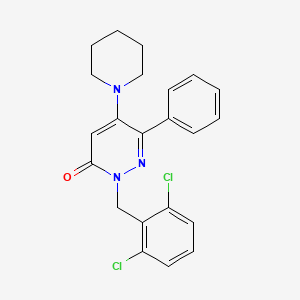2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
CAS No.: 478029-32-2
Cat. No.: VC4696604
Molecular Formula: C22H21Cl2N3O
Molecular Weight: 414.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 478029-32-2 |
|---|---|
| Molecular Formula | C22H21Cl2N3O |
| Molecular Weight | 414.33 |
| IUPAC Name | 2-[(2,6-dichlorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C22H21Cl2N3O/c23-18-10-7-11-19(24)17(18)15-27-21(28)14-20(26-12-5-2-6-13-26)22(25-27)16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2 |
| Standard InChI Key | BWXJBWLAHJFDHA-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl |
Introduction
Chemical Identity and Structural Features
2-(2,6-Dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure includes three distinct substituents (Figure 1):
-
A 2,6-dichlorobenzyl group at position 2, contributing lipophilicity and steric bulk.
-
A phenyl group at position 6, enhancing aromatic interactions.
-
A piperidino group (1-piperidinyl) at position 5, introducing basicity and potential hydrogen-bonding capabilities .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁Cl₂N₃O | |
| Molecular Weight | 414.33 g/mol | |
| Predicted Boiling Point | 552.3 ± 60.0 °C | |
| Predicted Density | 1.31 ± 0.1 g/cm³ | |
| Predicted pKa | 3.15 ± 0.20 |
The compound’s IUPAC name, 2-[(2,6-dichlorophenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one, reflects its substitution pattern . Its SMILES notation (C1=C(C(=NNC1=O)Cl)Cl) confirms the dichlorobenzyl and pyridazinone moieties .
Synthesis and Structural Analogues
While no explicit synthesis protocol for this compound is published, methodologies for analogous pyridazinones provide actionable insights:
General Pyridazinone Synthesis
Pyridazinones are typically synthesized via cyclization of γ-keto acids with hydrazines. For example:
-
Hydrazine cyclization: Refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol yields dihydropyridazinone intermediates .
-
Functionalization: Subsequent reactions with piperidine and dichlorobenzyl halides likely introduce the 5-piperidino and 2-dichlorobenzyl groups, respectively .
Key Analogues and Bioactivity
-
Compound 8a/b: 4-Phenyl/4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl) derivatives inhibit COX-1 (59–61%) and COX-2 (28–37%) at 10 μM, demonstrating anti-inflammatory and analgesic effects without gastric toxicity .
-
6-(3-Fluoro-4-methoxyphenyl) derivatives: Exhibit acetylcholinesterase inhibitory activity, highlighting the pyridazinone scaffold’s versatility .
These analogues suggest that introducing electron-withdrawing groups (e.g., chlorine) enhances bioactivity, possibly by modulating electron distribution in the aromatic system.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume